molecular formula C₆¹³C₂H₁₁¹⁵NO₂ B1140438 Octopamine-13C2,15N CAS No. 1189693-94-4

Octopamine-13C2,15N

Cat. No.: B1140438
CAS No.: 1189693-94-4
M. Wt: 156.16
Attention: For research use only. Not for human or veterinary use.
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Description

Octopamine-13C2,15N is a labeled biogenic amine that is the phenol analog of noradrenaline. It is a neurosecretory product found in several vertebrates and invertebrates . This compound is used extensively in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological and chemical processes.

Preparation Methods

Chemical Reactions Analysis

Octopamine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of octopamine can lead to the formation of corresponding quinones, while reduction can yield amines .

Scientific Research Applications

Octopamine-13C2,15N has a wide range of scientific research applications. In chemistry, it is used as a tracer to study metabolic pathways and enzyme activities. In biology, it helps in understanding neurotransmitter functions and signaling pathways. In medicine, it is used to investigate the role of biogenic amines in various physiological and pathological conditions, including stress, anxiety, and neurodegenerative diseases . Additionally, it is used in industrial applications for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Octopamine-13C2,15N involves its interaction with specific receptors on the surface of cells. In invertebrates, it binds to octopamine receptors, which are analogous to adrenergic receptors in vertebrates. This binding triggers a cascade of intracellular events that regulate various physiological processes, including energy metabolism, locomotion, and stress responses . The molecular targets and pathways involved include the activation of cyclic AMP (cAMP) signaling and modulation of ion channel activities .

Comparison with Similar Compounds

Octopamine-13C2,15N is similar to other biogenic amines such as tyramine and norepinephrine. it is unique due to its stable isotopic labeling, which allows for more precise and accurate studies. Similar compounds include para-octopamine, norsynephrine, and beta-hydroxytyramine . These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

CAS No.

1189693-94-4

Molecular Formula

C₆¹³C₂H₁₁¹⁵NO₂

Molecular Weight

156.16

Synonyms

α-(Aminomethyl)-4-hydroxybenzenemethanol-13C2,15N;  (+/-)-Octopamine-_x000B_13C2,15N;  (+/-)-p-Octopamaine-13C2,15N;  DL-Octopamine-13C2,15N;  Epirenor-13C2,15N;  NSC 108685-13C2,15N;  Norfen-13C2,15N;  Octopamine-13C2,15N;  dl-Octopamine-13C2,15N; 

Origin of Product

United States

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